7-Methoxyindolin-2-one

Descripción general

Descripción

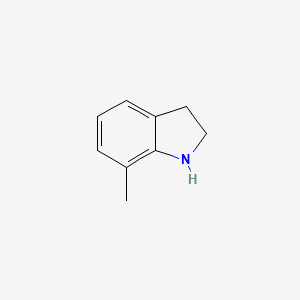

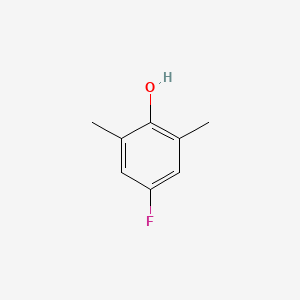

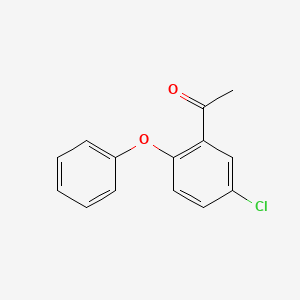

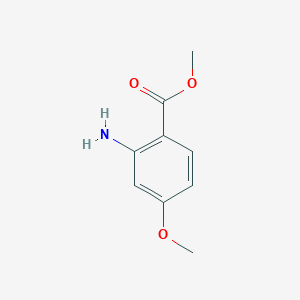

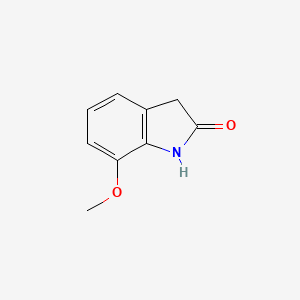

7-Methoxyindolin-2-one is a chemical compound with the molecular formula C9H9NO2 . It is also known as 7-Methoxy-oxindole .

Synthesis Analysis

The synthesis of indolin-2-one derivatives, which includes 7-Methoxyindolin-2-one, has been reported in several studies. For instance, one study described the synthesis of indolin-2-one derivatives incorporating a 1-benzyl-1H-1,2,3-triazole moiety . Another study reported the synthesis of new 3-(2-arylhydrazono)indolin-2-one derivatives .Molecular Structure Analysis

The molecular structure of 7-Methoxyindolin-2-one involves a tautomeric equilibrium with a relatively stable compound .Chemical Reactions Analysis

Several chemical reactions involving 2-oxindoles, which include 7-Methoxyindolin-2-one, have been reported. For example, one study described divergent reactions of oxindoles with amino alcohols via the borrowing hydrogen process . Another study reported the radical coupling reactions of oxindoles .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Methoxyindolin-2-one include a molecular weight of 163.18 g/mol. The compound is solid at room temperature .Aplicaciones Científicas De Investigación

Anticancer Properties

7-Methoxyindolin-2-one, specifically 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has shown promise as an anticancer agent. It exhibited high antiproliferative activity in human tumor cell lines and inhibited tumor growth in mice without significant toxicity. This compound disrupted tumor vasculature, induced apoptosis, and inhibited tumor cell proliferation (Cui et al., 2017).

Photolysis Efficiency

7-Methoxyindolin-2-one derivatives, such as 1-acyl-7-nitroindolines, have been used as photolabile precursors of carboxylic acids, particularly neuroactive amino acids. The efficiency of photolysis of these compounds is influenced by electron-donating substituents at the 4-position. For instance, 4-methoxy substitution significantly improves photolysis efficiency (Papageorgiou & Corrie, 2000).

Melatonin Receptor Interaction

6H-Isoindolo[2,1-a]indoles, including 7-Methoxyindolin-2-one derivatives, have been synthesized as melatonin analogues to study the melatonin receptor binding site. These derivatives demonstrated high binding affinities and varying degrees of agonist and antagonist potency, providing insights into the nature of melatonin receptor interactions (Faust et al., 2000).

Drug Absorption Enhancement

7-Methoxytacrine (7-MEOTA), a derivative of 7-Methoxyindolin-2-one, has been studied for its potential in enhancing drug absorption. The influence of L-carnitine on the absorption of 7-MEOTA was investigated, revealing insights into transintestinal absorption transport mechanisms (Kunes et al., 2005).

Synthesis of Psychiatric Medications

7-Methoxyindolin-2-one is also relevant in the synthesis of psychiatric medications. For example, it is a key intermediate in the synthesis of brexpiprazole, an antipsychotic drug used in schizophrenia treatment (Reddy et al., 2018).

Nicotinic Receptor Potentiation

5-Hydroxyindole, closely related to 7-Methoxyindolin-2-one, has been found to potentiate human α7 nicotinic receptor-mediated responses, enhancing acetylcholine-induced glutamate release in cerebellar slices. This finding is significant for understanding synaptic transmission in the nervous system (Zwart et al., 2002).

Allelopathic Properties in Agriculture

Compounds derived from 7-Methoxyindolin-2-one, like 6-methoxybenzoxazolin-2-one (MBOA), have been studied for their transformation in soil and potential allelopathic properties, which could be leveraged in agriculture to reduce synthetic pesticide use (Etzerodt et al., 2006).

Toxicity Prediction in Environmental Studies

The study of benzoxazinone allelochemicals and their transformation products, including derivatives of 7-Methoxyindolin-2-one, has contributed to the development of models for predicting environmental toxicity, aiding in the ecological risk assessment of these compounds (Lo Piparo et al., 2006).

Cancer Cell Apoptosis Induction

A novel heterocyclic compound derived from 7-Methoxyindolin-2-one was found to initiate reactive oxygen species (ROS) accumulation and cause apoptotic cell death in human bone cancer cells, highlighting its potential in cancer therapy (Lv & Yin, 2019).

Bioactive Enantiomers

Certain enantiomers derived from 7-Methoxyindolin-2-one, isolated from Isatis indigotica leaves, have shown bioactivity, particularly in reducing LPS-induced NO production in cells. This discovery adds to the understanding of the stereochemistry-dependent activity of such compounds (Li et al., 2016).

Alzheimer's Disease Treatment

7-Methoxyindolin-2-one derivatives have been developed for Alzheimer’s disease treatment. For instance, 7-methoxytacrine (7-MEOTA) shows potential due to its acetylcholinesterase inhibition properties with reduced hepatotoxicity, offering a promising direction for AD therapy (Mezeiova et al., 2017).

High-Voltage Battery Material

The 1,1,3,3-tetramethylisoindolin-2-yloxyl class of nitroxides, related to 7-Methoxyindolin-2-one, has been explored as an organic electrode material for high-voltage batteries. This research demonstrates the potential of these compounds in developing environmentally friendly energy storage solutions (Hansen et al., 2018).

Synthesis of Natural Products

The synthesis of 2-alkoxyindolin-3-one, closely related to 7-Methoxyindolin-2-one, has been used in the short-step synthesis of natural products such as N-benzyl matemone, illustrating the compound's utility in organic synthesis (Shimizu et al., 2019).

Direcciones Futuras

Research on indolin-2-one derivatives, including 7-Methoxyindolin-2-one, is ongoing. One study suggested that indolin-2-one derivatives with substituents in the ortho position are promising potential novel antioxidants . Another study discussed the metabolism of melatonin in the central nervous system, which involves the formation of indolin-2-one derivatives .

Propiedades

IUPAC Name |

7-methoxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-7-4-2-3-6-5-8(11)10-9(6)7/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQCUXBFROFCOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499841 | |

| Record name | 7-Methoxy-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxyindolin-2-one | |

CAS RN |

7699-20-9 | |

| Record name | 7-Methoxy-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.